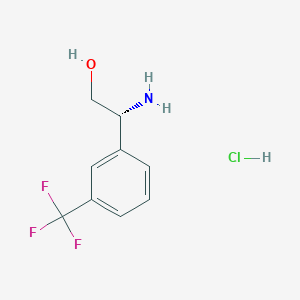

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride

Vue d'ensemble

Description

®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring, an amino group, and an ethanol moiety. These structural characteristics contribute to its reactivity and utility in synthesizing other complex molecules.

Mécanisme D'action

Target of Action

The primary target of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride, also known as ®-3,5-BTPE, is the NADPH-dependent carbonyl reductase . This enzyme plays a crucial role in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (3,5-BTAP) into ®-3,5-BTPE .

Mode of Action

The compound interacts with its target, the NADPH-dependent carbonyl reductase, through an asymmetric reduction process . This process is catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . The interaction results in changes in the enzyme’s activity, leading to the production of ®-3,5-BTPE .

Biochemical Pathways

The biochemical pathway involved in the action of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is the asymmetric reduction of 3,5-BTAP . Hydrogen and electrons, provided by water and photocatalytic systems, respectively, are transferred to reduce NADP+ to NADPH . With the resulting NADPH, ®-3,5-BTPE is synthesized using efficient CLEs obtained from the cell lysate by nonstandard amino acid modification .

Pharmacokinetics

The compound is produced in a reaction system containing a natural deep-eutectic solvent (NADES), which may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the compound’s action is the production of ®-3,5-BTPE, a valuable chiral intermediate for the synthesis of Aprepitant , a potent human neurokinin-1 (NK-1) receptor . This compound is widely administered to cancer patients to alleviate the nausea and vomiting induced by chemotherapy .

Action Environment

The action of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is influenced by environmental factors. For instance, the compound’s action is enhanced in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . Furthermore, when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) is introduced into the reaction system, it increases cell membrane permeability and reduces BTAP cytotoxicity to the biocatalyst, further enhancing the compound’s action .

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been reported that the compound can be synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 . This indicates that ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride interacts with certain enzymes in Trichoderma asperellum ZJPH0810.

Cellular Effects

It is known that the compound is a crucial intermediate for the synthesis of neuroprotective compounds , suggesting that it may have significant effects on cellular processes related to neuroprotection.

Molecular Mechanism

The molecular mechanism of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with enzymes in biochemical reactions. For example, it is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of Trichoderma asperellum ZJPH0810 . This suggests that the compound may bind to certain enzymes, leading to enzyme activation or inhibition, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been reported that the compound can be efficiently synthesized via a biocatalytic process , suggesting that it has good stability and does not degrade easily in laboratory conditions.

Metabolic Pathways

It is known that the compound can be synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone , suggesting that it is involved in certain metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the asymmetric reduction of 3-(trifluoromethyl)acetophenone. One efficient method employs biocatalysis, where whole cells of Trichoderma asperellum are used to catalyze the reduction process. The reaction is carried out using ethanol and glycerol as cosubstrates for cofactor recycling . Another approach involves the use of recombinant E. coli cells expressing carbonyl reductase enzymes to achieve high enantioselectivity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar biocatalytic processes. The reaction mixture typically contains the substrate (3-(trifluoromethyl)acetophenone), a cofactor (NAD+ or NADP+), and the biocatalyst (recombinant E. coli or other microorganisms). The reaction is conducted in a controlled environment to ensure optimal temperature, pH, and agitation conditions .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound itself is typically synthesized via reduction reactions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Biocatalysts or chemical reducing agents like sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while substitution of the hydroxyl group can produce halogenated derivatives.

Applications De Recherche Scientifique

®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a chiral building block for synthesizing complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound’s unique properties make it valuable in the production of agrochemicals and other specialty chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Another chiral compound with similar applications in pharmaceutical synthesis.

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: The enantiomer of the above compound, used in different therapeutic contexts.

Uniqueness

®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive compounds.

Propriétés

IUPAC Name |

(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPPQPPTLTYYKV-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

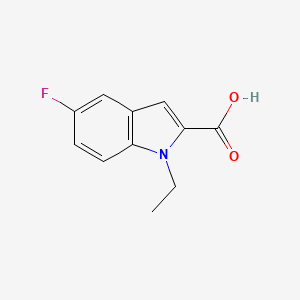

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone](/img/structure/B3101346.png)

![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)